molecular formula C20H20N2O5 B15274845 Fmoc-Gly-DL-Ala

Fmoc-Gly-DL-Ala

Cat. No.: B15274845
M. Wt: 368.4 g/mol
InChI Key: KJFLZJBMRFRWIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Gly-DL-Ala: is a compound used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. The compound consists of fluorenylmethyloxycarbonyl (Fmoc) as a protecting group for the amino acid glycine (Gly) and a racemic mixture of D- and L-alanine (DL-Ala). The Fmoc group is widely used due to its stability under acidic conditions and ease of removal under basic conditions, making it ideal for sequential peptide synthesis.

Preparation Methods

Scientific Research Applications

Chemistry: Fmoc-Gly-DL-Ala is extensively used in the synthesis of peptides and proteins, particularly in SPPS. It serves as a building block for creating complex peptide sequences .

Biology and Medicine: In biological research, this compound is used to study protein-protein interactions, enzyme-substrate interactions, and the development of peptide-based drugs. It is also employed in the synthesis of peptide hydrogels for tissue engineering and drug delivery applications .

Industry: The compound is used in the production of synthetic peptides for pharmaceuticals, cosmetics, and food additives. It also finds applications in the development of biosensors and diagnostic tools .

Mechanism of Action

The mechanism of action of Fmoc-Gly-DL-Ala primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group of glycine during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amine can participate in peptide bond formation with other amino acids, facilitating the assembly of peptide chains .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its racemic mixture of D- and L-alanine, which can provide different stereochemical properties compared to other Fmoc-protected amino acids. This racemic mixture can be advantageous in certain synthetic applications where a mixture of stereoisomers is desired .

Properties

Molecular Formula

C20H20N2O5

Molecular Weight

368.4 g/mol

IUPAC Name

2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]propanoic acid

InChI

InChI=1S/C20H20N2O5/c1-12(19(24)25)22-18(23)10-21-20(26)27-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17H,10-11H2,1H3,(H,21,26)(H,22,23)(H,24,25)

InChI Key

KJFLZJBMRFRWIR-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)NC(=O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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